molecular formula C6H5BF3NO2 B1440977 (4-(Trifluoromethyl)pyridin-2-yl)boronic acid CAS No. 870459-90-8

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Cat. No.: B1440977
CAS No.: 870459-90-8
M. Wt: 190.92 g/mol
InChI Key: KJFNGXQZOZOTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Safety and Hazards

The safety information for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It is classified as Acute Tox. 3 Oral .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-(Trifluoromethyl)pyridin-2-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound is known to be solid at room temperature and is typically stored in an inert atmosphere at temperatures below -20°c . These properties may influence its bioavailability.

Result of Action

The result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which may have various molecular and cellular effects depending on their structure and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the reaction conditions . Additionally, the compound’s stability may be influenced by storage conditions, as it is typically stored in an inert atmosphere at temperatures below -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid typically involves the reaction of triisopropyl borate with 4-iodo-2-(trifluoromethyl)pyridine . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boronic acid.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)pyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Conditions: Typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFNGXQZOZOTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694401
Record name [4-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870459-90-8
Record name [4-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
Reactant of Route 3
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
Reactant of Route 4
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
Reactant of Route 5
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.